(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride
CAS No.: 1461689-20-2
Cat. No.: VC2966844
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461689-20-2 |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.72 g/mol |
| IUPAC Name | (2S)-2-amino-3-cycloheptylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 |
| Standard InChI Key | IRYFVVIIPWXKCT-FVGYRXGTSA-N |
| Isomeric SMILES | C1CCCC(CC1)C[C@@H](C(=O)O)N.Cl |
| SMILES | C1CCCC(CC1)CC(C(=O)O)N.Cl |
| Canonical SMILES | C1CCCC(CC1)CC(C(=O)O)N.Cl |
Introduction
(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride is a synthetic organic compound with a molecular formula of C10H20ClNO2 and a molecular weight of approximately 221.72 g/mol . This compound is a hydrochloride salt of the parent compound, (2S)-2-amino-3-cycloheptylpropanoic acid, which is a chiral amino acid derivative . The compound is part of a broader class of amino acids that are crucial in various biochemical processes and have potential applications in pharmaceutical research.
Synthesis and Applications
While specific synthesis methods for (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride are not detailed in the available literature, it is generally synthesized through reactions involving chiral resolution or asymmetric synthesis to ensure the desired stereochemistry. This compound could be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Availability and Handling
(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride is available from chemical suppliers like American Elements, which offers it in various purity grades suitable for research and development . The compound is typically stored at room temperature and handled according to standard safety protocols for organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume